DL-Propranolol-[4-3H] hydrochloride
Overview
Description
DL-Propranolol-[4-3H] hydrochloride is a radiolabeled version of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of propranolol. The radiolabeling with tritium ([4-3H]) allows for the tracking of the compound within biological systems, providing valuable insights into its distribution, metabolism, and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Propranolol-[4-3H] hydrochloride involves the incorporation of tritium into the propranolol molecule. This can be achieved through catalytic hydrogenation using tritium gas. The reaction typically involves the following steps:
Hydrogenation: Propranolol is exposed to tritium gas in the presence of a palladium catalyst.
Purification: The resulting product is purified using chromatographic techniques to isolate the radiolabeled compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound.
Chemical Reactions Analysis
Types of Reactions: DL-Propranolol-[4-3H] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
DL-Propranolol-[4-3H] hydrochloride is widely used in scientific research, including:
Pharmacokinetic Studies: Tracking the distribution, metabolism, and excretion of propranolol in biological systems.
Receptor Binding Studies: Investigating the binding affinity and kinetics of propranolol to beta-adrenergic receptors.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of propranolol.
Drug Interaction Studies: Evaluating the interactions of propranolol with other drugs and their impact on its pharmacokinetics.
Mechanism of Action
DL-Propranolol-[4-3H] hydrochloride exerts its effects by blocking beta-adrenergic receptors, particularly β1 and β2 receptors. This blockade leads to:
Decreased Heart Rate: Reducing the heart rate and myocardial contractility, thereby lowering cardiac workload and oxygen demand.
Vasoconstriction: Inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Induction of Apoptosis: Promoting apoptosis of endothelial cells and downregulating angiogenic pathways
Comparison with Similar Compounds
Propranolol Hydrochloride: The non-radiolabeled version of propranolol.
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Uniqueness: DL-Propranolol-[4-3H] hydrochloride is unique due to its radiolabeling, which allows for detailed tracking and analysis in scientific research. This feature distinguishes it from other beta-blockers that do not have radiolabeling capabilities .
Biological Activity
DL-Propranolol-[4-3H] hydrochloride is a radiolabeled form of propranolol, a non-selective beta-adrenergic antagonist widely used in clinical settings for various cardiovascular and psychiatric conditions. This article explores its biological activity, pharmacokinetics, and relevant research findings, supported by data tables and case studies.
Overview of Propranolol
Propranolol is primarily indicated for the treatment of hypertension, angina pectoris, atrial fibrillation, myocardial infarction, migraine prophylaxis, and essential tremor. It operates by blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility, which ultimately reduces blood pressure and myocardial oxygen demand .
Propranolol functions by antagonizing beta-1 and beta-2 adrenergic receptors. The S(-)-enantiomer exhibits significantly higher affinity for these receptors compared to the R(+)-enantiomer. This differential binding affinity is crucial for its therapeutic effects:
- Beta-1 Receptor Antagonism : Reduces heart rate and contractility.
- Beta-2 Receptor Antagonism : Inhibits vasodilation and bronchial dilation.
- Inhibition of Angiogenic Factors : Propranolol also inhibits vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), contributing to its anti-angiogenic properties .
Pharmacokinetics
The pharmacokinetic profile of propranolol includes:
In Vitro Studies
Research has demonstrated that DL-Propranolol-[4-3H] can be utilized to study receptor binding dynamics. For example, a study on stereospecific binding revealed that propranolol competes effectively with catecholamines for beta-adrenergic receptor sites, indicating its potency in modulating adrenergic signaling pathways .
Case Studies
- Hypertensive Patients : A clinical trial involving hypertensive patients showed that doses of propranolol significantly reduced systolic and diastolic blood pressure over a 12-week period. The study highlighted the drug's efficacy in managing hypertension without significant adverse effects .
- Migraine Prophylaxis : In a double-blind study comparing propranolol with placebo, patients reported a 50% reduction in migraine frequency after 3 months of treatment with propranolol, demonstrating its effectiveness as a preventive therapy .
Metabolism and Excretion
Propranolol undergoes extensive first-pass metabolism in the liver, resulting in various metabolites. Approximately 91% of an oral dose is excreted in urine as metabolites. The predominant metabolic pathways include:
- Hydroxylation : Conversion to 4-hydroxypropranolol.
- Glucuronidation : Formation of propranolol glucuronide.
These metabolic processes are critical for understanding the pharmacological effects and potential drug interactions associated with propranolol .
Properties
IUPAC Name |
1-(propan-2-ylamino)-3-(4-tritionaphthalen-1-yl)oxypropan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i7T; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUPTIKESYGQW-GSAKUAQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=CC=C(C2=CC=CC=C12)OCC(CNC(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745504 | |
Record name | 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152558-63-9 | |
Record name | 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.